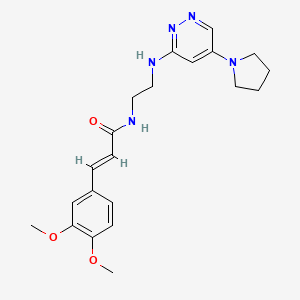

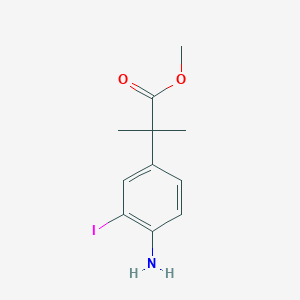

2-(4-fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-(4-fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide involves the use of 4-fluoro-aniline as a starting material, as seen in the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides . Another related synthesis pathway includes the attachment of different aryloxy groups to the C2 of the pyrimidine ring in 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives . These methods involve multi-step reactions and the use of various reagents and catalysts to achieve the desired molecular structures.

Molecular Structure Analysis

The molecular structure and geometry of compounds similar to the one have been characterized using techniques such as FT-IR, FT-Raman spectra, and density functional B3LYP method with the 6-311G++(d,p) basis set . The optimized geometry often shows near-planarity between the phenyl ring and the pyrimidine ring, which can be influenced by the presence of electronegative atoms such as fluorine . The molecular docking studies of these compounds, especially against targets like SARS-CoV-2 protease, provide insights into their potential as antiviral agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include the formation of acetamide linkages and the introduction of various substituents onto the pyrimidine ring. For instance, the reaction of 7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one with substituted aldehydes leads to the formation of thiazolopyrimidine derivatives with potential anticancer activity . The variability of substituents can significantly affect the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structures. The presence of a fluorine atom can affect the compound's lipophilicity and its interaction with biological targets . The intermolecular hydrogen bonding, as revealed by NBO analysis, plays a crucial role in the stability and biological activity of these molecules . The drug-likeness of these compounds is often evaluated based on Lipinski's rule, which considers factors like absorption, distribution, metabolism, excretion, and toxicity .

科学的研究の応用

Radiosynthesis for PET Imaging

A study by Dollé et al. (2008) explored a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, showing promise as selective ligands for the translocator protein (18 kDa). This includes compounds like DPA-714, which was designed with a fluorine atom to enable labeling with fluorine-18 for positron emission tomography (PET) imaging. This research indicates the potential of such compounds in in vivo imaging of biological processes (Dollé et al., 2008).

Molecular Structure and Docking Studies

The work of Mary et al. (2020) focused on a similar molecule, providing insights into its molecular structure and hydrogen-bonded interactions. They conducted spectroscopic analysis and explored the molecule's antiviral potency against SARS-CoV-2 protein through molecular docking, demonstrating its potential as an antiviral agent (Mary et al., 2020).

Biological Evaluation as a Therapeutic Agent

Nayak et al. (2014) synthesized a new 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide and evaluated its antioxidant, analgesic, and anti-inflammatory activities. Their findings suggest that compounds within this chemical class could have therapeutic applications (Nayak et al., 2014).

Synthesis and Structural Studies

Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This research sheds light on the importance of the pyrimidine moiety in binding affinity and therapeutic potential for inflammatory and pain conditions (Altenbach et al., 2008).

特性

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O/c23-18-8-6-17(7-9-18)14-21(29)26-19-15-24-22(25-16-19)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,15-16H,10-14H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBOQWGAKXARBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B3000943.png)

![2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B3000949.png)

![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3000950.png)

![7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3000953.png)

![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3000959.png)

![8-Cyclobutanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B3000961.png)

![N-(2,3-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3000962.png)

![N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B3000963.png)